molecular formula C20H20N2O5S B13889009 Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B13889009
M. Wt: 400.4 g/mol
InChI Key: YVHIYIJTMXLTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with benzenesulfonyl and 4-methoxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-methoxyphenylmethyl group: This can be done via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(benzenesulfonyl)-1-phenylpyrazole-4-carboxylate
  • Ethyl 3-(benzenesulfonyl)-1-(4-methylphenyl)pyrazole-4-carboxylate
  • Ethyl 3-(benzenesulfonyl)-1-(4-chlorophenyl)pyrazole-4-carboxylate

Uniqueness

Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is unique due to the presence of the 4-methoxyphenylmethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-3-27-20(23)18-14-22(13-15-9-11-16(26-2)12-10-15)21-19(18)28(24,25)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3

InChI Key

YVHIYIJTMXLTFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.